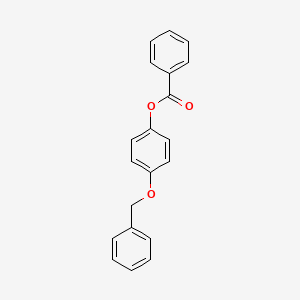

4-(Benzyloxy)phenyl benzoate

Übersicht

Beschreibung

4-(Benzyloxy)phenyl benzoate is a useful research compound. Its molecular formula is C20H16O3 and its molecular weight is 304.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

One of the most significant applications of 4-(benzyloxy)phenyl benzoate is in the field of medicinal chemistry. It serves as an intermediate in the synthesis of various bioactive compounds, including selective estrogen receptor modulators (SERMs) like bazedoxifene. This particular compound is utilized in the treatment and prevention of postmenopausal osteoporosis, showcasing the therapeutic potential of derivatives of this compound .

Case Studies in Drug Development

- Bazedoxifene Synthesis : Research has demonstrated a novel method for synthesizing 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole, a key precursor for bazedoxifene. The process involves using Lewis and Bronsted acids in organic solvents, yielding high purity products suitable for further pharmaceutical development .

- Antidepressant Activity : A series of compounds derived from this compound have been evaluated for their inhibitory effects on monoamine oxidase (MAO), an enzyme linked to mood regulation. Some derivatives exhibited significant activity against MAO-B, indicating their potential as antidepressants .

Materials Science Applications

In materials science, this compound is explored for its liquid crystalline properties. Its structural characteristics enable it to function as a calamitic liquid crystal, which is valuable in the development of advanced materials for displays and sensors.

Characterization of Liquid Crystals

Recent studies have characterized novel liquid crystalline compounds based on this compound. These materials exhibit unique mesomorphic properties that make them suitable for applications in electronic displays. The synthesis typically involves alkylation reactions followed by esterification, leading to compounds with tailored thermal and optical properties .

Summary of Applications

Analyse Chemischer Reaktionen

Hydrolysis Reactions

4-(Benzyloxy)phenyl benzoate undergoes hydrolysis under acidic or basic conditions, cleaving the ester bond to yield 4-hydroxybenzoic acid and benzyl alcohol as primary products.

| Conditions | Reagents | Products | Mechanism |

|---|---|---|---|

| Acidic Hydrolysis | H₂SO₄, H₂O, reflux | 4-Hydroxybenzoic acid + Benzyl alcohol | Protonation of carbonyl oxygen, nucleophilic attack by water |

| Basic Hydrolysis | NaOH, H₂O, reflux | Sodium 4-hydroxybenzoate + Benzyl alcohol | Deprotonation, nucleophilic acyl substitution |

Key Insight : The reaction is critical for deprotecting the benzyl group while retaining the phenolic hydroxyl functionality for downstream modifications .

Hydrogenolysis

The benzyloxy group is susceptible to catalytic hydrogenation, enabling selective removal under mild conditions:

| Reagents | Conditions | Products | Applications |

|---|---|---|---|

| H₂, Pd/C (10%) | Ethanol, RT, 12 hrs | 4-Hydroxyphenyl benzoate + Toluene | Synthesis of phenolic intermediates |

This reaction preserves the ester moiety while unmasking the phenolic -OH group, useful in pharmaceutical synthesis .

Esterification and Transesterification

The compound participates in ester exchange reactions, facilitated by catalysts like DCC/DMAP:

| Reagents | Conditions | Products | Yield |

|---|---|---|---|

| DCC, DMAP, R-OH | Dry CH₂Cl₂, 24 hrs | Modified esters (e.g., alkyl/aryl derivatives) | 70–85% |

Example : Reaction with 4-(n-dodecyloxy)benzoyloxybenzoic acid forms liquid crystalline derivatives, as demonstrated in the synthesis of calamitic molecules for materials science .

Electrophilic Aromatic Substitution

The electron-rich aromatic rings undergo nitration and halogenation:

| Reaction | Reagents | Position | Products |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | Para to ester | 3-Nitro-4-(benzyloxy)phenyl benzoate |

| Chlorination | Cl₂, FeCl₃, reflux | Ortho to benzyloxy | 3-Chloro-4-(benzyloxy)phenyl benzoate |

Note : The benzyloxy group directs electrophiles to the para position relative to the ester, while steric effects influence ortho substitution .

Cyclization and Heterocycle Formation

Derivatives of this compound serve as precursors in heterocyclic synthesis:

| Reagents | Conditions | Products |

|---|---|---|

| Hydrazine hydrate | Ethanol, reflux | Hydrazide intermediates |

| POCl₃, DMF | 80°C, 6 hrs | Oxadiazole derivatives |

Application : Such reactions are pivotal in developing antimicrobial and anti-inflammatory agents.

Thermal Stability and Degradation

Differential scanning calorimetry (DSC) reveals decomposition above 250°C, with mass spectrometry confirming the release of CO₂ and benzyl fragments .

Eigenschaften

CAS-Nummer |

2444-21-5 |

|---|---|

Molekularformel |

C20H16O3 |

Molekulargewicht |

304.3 g/mol |

IUPAC-Name |

(4-phenylmethoxyphenyl) benzoate |

InChI |

InChI=1S/C20H16O3/c21-20(17-9-5-2-6-10-17)23-19-13-11-18(12-14-19)22-15-16-7-3-1-4-8-16/h1-14H,15H2 |

InChI-Schlüssel |

HUGHGOGHBVKYGN-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.